molecular formula C8H6ClNOS B3059032 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol CAS No. 93794-45-7

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol

Cat. No. B3059032
CAS RN: 93794-45-7
M. Wt: 199.66 g/mol
InChI Key: MBALKXWCAQHOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a chemical compound with the CAS Number: 93794-45-7 . It has a molecular weight of 199.66 . This compound is used in various applications and research .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .


Chemical Reactions Analysis

The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .


Physical And Chemical Properties Analysis

The IUPAC Name of the compound is 5-chloro-7-methyl-1,3-benzoxazole-2-thiol . The Inchi Code is 1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) .

Scientific Research Applications

Antibacterial Activity

Benzoxazole derivatives have been found to exhibit significant antibacterial activity. They have been tested against Gram-positive bacterium: Bacillus subtilis, and four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi . The presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi .

Antifungal Activity

Benzoxazole derivatives have also shown antifungal activity. They have been tested against two fungal strains: Candida albicans and Aspergillus niger . The results indicated that certain compounds were most potent against these fungal strains .

Anticancer Activity

Benzoxazole derivatives have been found to exhibit anticancer activity. Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity . Certain compounds had best anticancer activity in comparison to 5-fluorouracil .

Anti-inflammatory Activity

Benzoxazole derivatives have been reported to have anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimycobacterial Activity

Benzoxazole derivatives have shown antimycobacterial activity . This suggests their potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Antiparkinson Activity

Benzoxazole derivatives have been found to exhibit antiparkinson activity . This suggests their potential use in the treatment of Parkinson’s disease.

Inhibition of Hepatitis C Virus

Benzoxazole derivatives have been found to inhibit the hepatitis C virus . This suggests their potential use in the treatment of hepatitis C.

Amyloidogenesis Inhibition

Benzoxazole derivatives have been found to inhibit amyloidogenesis . This suggests their potential use in the treatment of diseases characterized by amyloid deposits, such as Alzheimer’s disease.

Mechanism of Action

Target of Action

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, a derivative of benzoxazole, is known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This interaction can inhibit the enzymatic activity, affecting the breakdown of neurotransmitters and potentially leading to an increase in their concentration .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting DNA topoisomerases, it can interfere with DNA replication and transcription . By inhibiting protein kinases, it can disrupt signal transduction pathways . By inhibiting histone deacetylases, it can alter gene expression . By inhibiting cyclooxygenases, it can affect the production of prostaglandins and other mediators of inflammation . By inhibiting cholinesterases, it can affect neurotransmission .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For instance, by inhibiting DNA topoisomerases, it can induce DNA damage and potentially lead to cell death . By inhibiting protein kinases, it can disrupt cell signaling and potentially affect cell proliferation . By inhibiting histone deacetylases, it can alter gene expression and potentially affect cell differentiation . By inhibiting cyclooxygenases, it can reduce inflammation . By inhibiting cholinesterases, it can enhance neurotransmission .

properties

IUPAC Name

5-chloro-7-methyl-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBALKXWCAQHOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442400
Record name 5-chloro-2-mercapto-7-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93794-45-7
Record name 5-Chloro-7-methyl-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93794-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-mercapto-7-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Reactant of Route 3
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Reactant of Route 5
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Reactant of Route 6
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.